3,6-Diethylphthalonitrile
Overview
Description
3,6-Diethylphthalonitrile is an organic compound with the molecular formula C12H12N2. It is a derivative of phthalonitrile, characterized by the presence of two ethyl groups attached to the benzene ring at the 3 and 6 positions. This compound is primarily used as an intermediate in the synthesis of various advanced materials, including phthalocyanines, which are important in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Diethylphthalonitrile can be synthesized through a multi-step process involving the alkylation of phthalonitrile. One common method involves the Friedel-Crafts alkylation of phthalonitrile with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production scale.
Chemical Reactions Analysis
Types of Reactions: 3,6-Diethylphthalonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phthalic acids or derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Phthalic acids or their derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phthalonitriles depending on the nucleophile used.
Scientific Research Applications
3,6-Diethylphthalonitrile has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of phthalocyanines, which are used in dyes, pigments, and as catalysts in organic reactions.
Biology: Phthalocyanines derived from this compound are explored for their potential in photodynamic therapy for cancer treatment.
Medicine: Research is ongoing into the use of phthalocyanines in medical imaging and as photosensitizers in photodynamic therapy.
Industry: Used in the production of high-performance materials, including polymers and resins with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism of action of 3,6-Diethylphthalonitrile primarily involves its conversion to phthalocyanines. These compounds exhibit unique electronic properties due to their conjugated ring systems, allowing them to interact with light and generate reactive oxygen species. This property is exploited in photodynamic therapy, where phthalocyanines are activated by light to produce cytotoxic species that can kill cancer cells.
Comparison with Similar Compounds
Phthalonitrile: The parent compound without ethyl substitutions.
3,6-Dimethylphthalonitrile: Similar structure with methyl groups instead of ethyl groups.
Tetraethylphthalonitrile: Contains four ethyl groups on the benzene ring.
Uniqueness: 3,6-Diethylphthalonitrile is unique due to its specific substitution pattern, which influences its reactivity and the properties of the phthalocyanines derived from it. The ethyl groups provide steric hindrance and electronic effects that can be advantageous in certain applications, such as enhancing solubility and modifying electronic properties.
Properties
IUPAC Name |
3,6-diethylbenzene-1,2-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-3-9-5-6-10(4-2)12(8-14)11(9)7-13/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENCVFZQMQUYSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)CC)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.